2-Amino-4-chloropyrimidine-5-carboxylic acid
Overview
Description
2-Amino-4-chloropyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Mechanism of Action
Target of Action
The primary targets of 2-Amino-4-chloropyrimidine-5-carboxylic acid are certain vital inflammatory mediators . These include prostaglandin E2 , inducible nitric oxide synthase , tumor necrosis factor-α , nuclear factor κB , leukotrienes , and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .
Mode of Action
This compound interacts with its targets by inhibiting their expression and activities . This results in a suppression of the immune-induced nitric oxide (NO) generation . The compound’s mode of action is primarily anti-inflammatory .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation . By inhibiting the expression and activities of key inflammatory mediators, it disrupts the normal progression of these pathways . This leads to a reduction in inflammation and associated symptoms .
Result of Action
The result of the compound’s action is a potent anti-inflammatory effect . By inhibiting key inflammatory mediators, it reduces inflammation and associated symptoms . This makes it potentially useful in the treatment of various inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chloropyrimidine-5-carboxylic acid typically involves the chlorination of pyrimidine derivatives followed by amination. One common method includes the reaction of 4,6-dichloropyrimidine with ammonia or an amine under controlled conditions to introduce the amino group at the 2-position . Another approach involves the use of palladium-catalyzed cyanation with zinc (II) cyanide .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and amination processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-chloropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, thiourea, and primary amines are commonly used under mild to moderate conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, nitro derivatives, and complex heterocyclic compounds .
Scientific Research Applications
2-Amino-4-chloropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Amino-4,6-dichloropyrimidine: Similar in structure but with an additional chlorine atom at the 6-position.
2-Amino-4-methylpyrimidine: Similar but with a methyl group instead of a chlorine atom at the 4-position.
2-Amino-4-chloropyrimidine: Lacks the carboxylic acid group at the 5-position.
Uniqueness: 2-Amino-4-chloropyrimidine-5-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrimidine ring. This dual functionality allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
2-amino-4-chloropyrimidine-5-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11)(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISUXFZYHBEMSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744342 | |
Record name | 2-Amino-4-chloropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240594-92-6 | |
Record name | 2-Amino-4-chloropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-chloropyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.